molecular formula C9H10N2O4 B15298359 5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid

5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carboxylic acid

Cat. No.: B15298359
M. Wt: 210.19 g/mol
InChI Key: PAPOGFSIKJOEEH-UHFFFAOYSA-N
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Description

5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis This compound features a unique spirocyclic structure, which includes an oxetane ring fused to a pyrazolo[3,2-b][1,3]oxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole derivatives with oxetane-containing intermediates under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as methanol or ethanol, with catalysts like trifluoroacetic acid or sodium methoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to minimize by-products and enhance the overall yield .

Chemical Reactions Analysis

Types of Reactions

5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’,7’-dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple nitrogen atoms allows for hydrogen bonding and electrostatic interactions with target proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’,7’-Dihydrospiro[oxetane-3,6’-pyrazolo[3,2-b][1,3]oxazine]-3’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,3'-oxetane]-3-carboxylic acid

InChI

InChI=1S/C9H10N2O4/c12-8(13)6-1-10-11-2-9(3-14-4-9)5-15-7(6)11/h1H,2-5H2,(H,12,13)

InChI Key

PAPOGFSIKJOEEH-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC2)COC3=C(C=NN31)C(=O)O

Origin of Product

United States

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